2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole
CAS No.: 2415628-30-5
Cat. No.: VC4879061
Molecular Formula: C21H28N4O2
Molecular Weight: 368.481
* For research use only. Not for human or veterinary use.
![2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole - 2415628-30-5](/images/structure/VC4879061.png)
Specification
CAS No. | 2415628-30-5 |
---|---|
Molecular Formula | C21H28N4O2 |
Molecular Weight | 368.481 |
IUPAC Name | 2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole |
Standard InChI | InChI=1S/C21H28N4O2/c1-23-13-15-24(16-14-23)10-4-5-17-26-18-8-11-25(12-9-18)21-22-19-6-2-3-7-20(19)27-21/h2-3,6-7,18H,8-17H2,1H3 |
Standard InChI Key | RNGNKOOEZQZBMF-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Introduction
2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole is a complex organic compound featuring a benzoxazole core linked to a piperidine ring, which is further connected to a piperazine moiety via a butynyl chain. This compound is of interest in various scientific research fields due to its unique structural properties and potential applications.
Synthesis
The synthesis of 2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole involves multiple steps:
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Formation of the Benzoxazole Core: This typically involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
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Attachment of the Piperidine Ring: The benzoxazole core is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.
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Introduction of the Butynyl Chain: The piperidine intermediate is further reacted with a butynyl halide in the presence of a base to form the butynyl linkage.
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Addition of the Piperazine Moiety: Finally, the butynyl intermediate is reacted with 4-methylpiperazine under suitable conditions to yield the target compound.
Applications
This compound has several potential applications:
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Medicinal Chemistry: It can serve as a scaffold for developing new pharmaceuticals, particularly those targeting neurological or oncological pathways.
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Biology: Useful in biochemical assays to study enzyme interactions and receptor binding.
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Materials Science: May be utilized in synthesizing advanced materials like polymers and nanomaterials due to its structural properties.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine moieties facilitate binding to these targets, while the benzoxazole core modulates the compound's activity.
Comparison with Similar Compounds
Compound | CAS Number | Molecular Weight | Structure Features |
---|---|---|---|
2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole | 2415628-30-5 | 368.481 g/mol | Benzoxazole core, piperidine, piperazine, butynyl chain |
2-(4-Piperidylmethoxy)benzoxazole | 1420942-13-7 | 232.28 g/mol | Benzoxazole core, piperidine, methoxy linkage |
2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine | 2415562-27-3 | 397.4 g/mol | Pyrimidine core, piperidine, piperazine, butynyl chain |
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